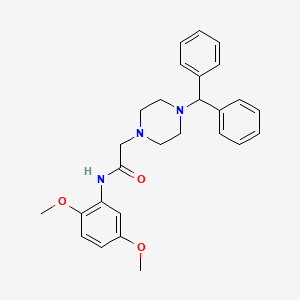
N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide, commonly known as DMPEA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMPEA is a derivative of the phenethylamine class of compounds and has been shown to have interesting pharmacological properties. In
科学的研究の応用
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs due to its versatility and presence in a plethora of drugs with various therapeutic uses, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus have been shown to facilitate a recognizable difference in the medicinal potential of resultant molecules, indicating the scaffold's broad potential in pharmacotherapy (Rathi, Syed, Shin, & Patel, 2016).
Environmental and Health Impacts
Studies have also highlighted the environmental presence and health impacts of compounds related to piperazine derivatives. For instance, polybrominated diphenyl ethers (PBDEs), used as flame retardants in a variety of consumer products, have been found to contaminate environmental compartments, including water, soil, and biota. These compounds, including their analogues and derivatives, exhibit environmental persistence and potential toxic effects, necessitating further research to understand their environmental behavior and impacts (Yogui & Sericano, 2009).
Nanofiltration Membrane Development
Recent advancements in nanofiltration (NF) membrane technology have incorporated piperazine-based materials to achieve significant improvements in water treatment and desalination. These innovations focus on enhancing membrane water permeance, selectivity, and antifouling performance, demonstrating the versatility of piperazine derivatives in environmental applications (Shao et al., 2022).
特性
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-32-23-13-14-25(33-2)24(19-23)28-26(31)20-29-15-17-30(18-16-29)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWGTDDCBXNMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

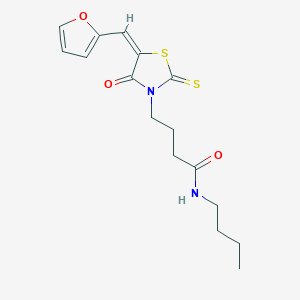
![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)
![Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2863627.png)
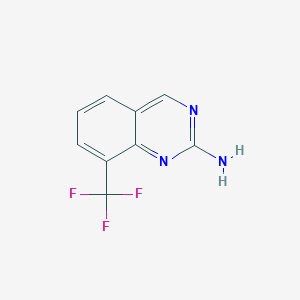
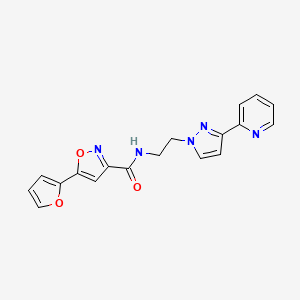
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)
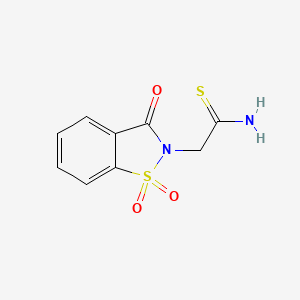
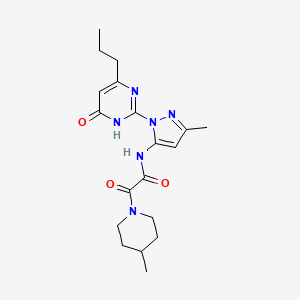
![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)
![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)
![(4-Phenyloxan-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2863640.png)